9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-
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Overview
Description
9-(2-(Vinyloxy)ethyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives It is characterized by the presence of a vinyloxyethyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(Vinyloxy)ethyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a vinyloxyethyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-(Vinyloxy)ethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The vinyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The purine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(2-(Vinyloxy)ethyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their structure and function, which is useful in studying genetic processes.
Medicine
In medicinal chemistry, 9-(2-(Vinyloxy)ethyl)-9H-purin-6-amine is explored for its potential antiviral and anticancer properties. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive vinyloxyethyl group.
Mechanism of Action
The mechanism of action of 9-(2-(Vinyloxy)ethyl)-9H-purin-6-amine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-(Vinyloxy)ethyl)-9H-carbazole
- 2-(2-Vinyloxyethoxy)ethyl acrylate
- 2-(2-Vinyloxyethoxy)ethyl methacrylate
Uniqueness
9-(2-(Vinyloxy)ethyl)-9H-purin-6-amine is unique due to its purine core, which is a fundamental component of nucleic acids. This structural feature distinguishes it from other vinyloxyethyl compounds, making it particularly valuable in biological and medicinal research.
Properties
CAS No. |
91097-20-0 |
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Molecular Formula |
C9H11N5O |
Molecular Weight |
205.22 g/mol |
IUPAC Name |
9-(2-ethenoxyethyl)purin-6-amine |
InChI |
InChI=1S/C9H11N5O/c1-2-15-4-3-14-6-13-7-8(10)11-5-12-9(7)14/h2,5-6H,1,3-4H2,(H2,10,11,12) |
InChI Key |
VVTWEUYTOUXSOO-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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